Tetraethyl ethylenediaminetetraacetate

Vue d'ensemble

Description

Tetraethyl ethylenediaminetetraacetate is a derivative of ethylenediaminetetraacetic acid, commonly known for its chelating properties. This compound is particularly effective in binding metal ions, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetraethyl ethylenediaminetetraacetate is synthesized from ethylenediamine, formaldehyde, and sodium cyanide. The reaction involves the formation of tetrasodium ethylenediaminetetraacetate, which is then esterified to produce the tetraethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Catalytic Activity in N-Formylation Reactions

TEEDTA demonstrates significant catalytic efficacy in the N-formylation of amines using CO₂ under mild conditions. Key findings from recent studies include:

Reaction Mechanism

-

TEEDTA activates phenylsilane (PhSiH₃) via nucleophilic attack, forming a pentavalent silicon intermediate .

-

CO₂ inserts into the Si–H bond, generating a formate silanolate species .

-

Nucleophilic attack by the amine substrate yields N-formylated products, with phenylsilanol as a byproduct .

Optimal Reaction Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes kinetics |

| CO₂ Pressure | 2 MPa | Enhances CO₂ solubility |

| Catalyst Loading | 50 mmol% | Balances activity and cost |

| Solvent | DMSO | Stabilizes intermediates |

| Reaction Time | 6 hours | Completes conversion |

Under these conditions, TEEDTA achieves 96% yield for N-methylformylaniline, with >90% selectivity .

Substrate Scope

-

Aromatic Amines : Electron-donating groups (e.g., –CH₃, –OCH₃) improve yields (85–96%) .

-

Aliphatic Amines : Linear amines (e.g., hexylamine) show moderate yields (70–80%) .

-

Alicyclic Amines : Piperidine derivatives achieve >95% yield even at ambient pressure .

Hydrolysis to EDTA

TEEDTA undergoes hydrolysis under acidic or basic conditions to form EDTA or its salts:

Acidic Hydrolysis

Alkaline Hydrolysis

Hydrolysis Kinetics

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 0.1 M HCl | 0.15 ± 0.02 | 4.6 hours |

| 0.1 M NaOH | 0.22 ± 0.03 | 3.1 hours |

Reusability in Catalytic Systems

TEEDTA exhibits exceptional stability in recycling experiments:

| Cycle | Yield (%) | Selectivity (%) |

|---|---|---|

| 1 | 96 | 99 |

| 3 | 93 | 99 |

| 5 | 90 | 98 |

Post-reaction recovery involves precipitation with trichloromethane, retaining structural integrity confirmed via FTIR .

Environmental Implications

Applications De Recherche Scientifique

Scientific Research Applications

TEEDTA's primary application lies in its ability to bind metal ions, which is crucial for various biochemical and analytical studies.

1.1 Chelation and Metal Binding

- TEEDTA effectively chelates divalent and trivalent metal ions such as calcium, magnesium, iron, and lead, forming stable complexes. This property is essential for:

- Biochemical Studies : TEEDTA is utilized to study the interactions of metal ions with biological systems, influencing their bioavailability and toxicity profiles.

- Analytical Techniques : It acts as a masking agent in analytical chemistry, preventing metal ions from interfering with chemical reactions or analytical methods.

1.2 Biomedical Applications

- Heavy Metal Detoxification : TEEDTA has shown potential in treating heavy metal poisoning by binding toxic metals and facilitating their excretion from the body. Case studies demonstrate its effectiveness in managing lead poisoning:

- Enzymatic Activity Modulation : TEEDTA can inhibit metallopeptidases by chelating essential metal cofactors necessary for their activity, making it useful in therapeutic applications.

Industrial Applications

TEEDTA is employed across various industries due to its metal-binding capabilities.

2.1 Metal Cleaning and Processing

- TEEDTA is used in industrial settings for cleaning metals and processing materials, particularly for removing rust and scale from surfaces. Its chelating properties enhance the efficacy of cleaning agents.

2.2 Environmental Remediation

- The compound plays a role in environmental chemistry by influencing the solubility and transformation of heavy metals in contaminated sites. Studies indicate that TEEDTA can increase the solubility of palladium from automotive catalysts, suggesting potential applications in environmental cleanup efforts .

4.1 Lead Poisoning Case Studies

- A series of cases reported on lead poisoning due to exposure to lead paint highlighted the importance of chelation therapy. Patients treated with sodium calcium edetate showed significant reductions in blood lead levels after therapy . These findings underscore the therapeutic potential of TEEDTA-like compounds in clinical settings.

Mécanisme D'action

Tetraethyl ethylenediaminetetraacetate exerts its effects through chelation, where it binds to metal ions via its multiple donor atoms. This binding forms stable complexes, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions . The molecular targets include metal ions such as calcium, magnesium, and iron, and the pathways involve the formation of coordination complexes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethylenediaminetetraacetic acid (EDTA): The parent compound, widely used for similar applications.

Tetraacetylethylenediamine: Another derivative with distinct properties and applications.

Triethylenetetramine: A related chelating agent with different binding affinities and uses.

Uniqueness

Tetraethyl ethylenediaminetetraacetate is unique due to its esterified form, which enhances its solubility in organic solvents and modifies its reactivity compared to ethylenediaminetetraacetic acid. This makes it particularly useful in applications requiring non-aqueous conditions .

Activité Biologique

Tetraethyl ethylenediaminetetraacetate (TEEDTA) is a derivative of ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent used extensively in various fields, including biochemistry, medicine, and environmental science. TEEDTA possesses unique biological activities that make it a subject of interest in research. This article reviews the biological activity of TEEDTA, focusing on its mechanisms, applications, and relevant case studies.

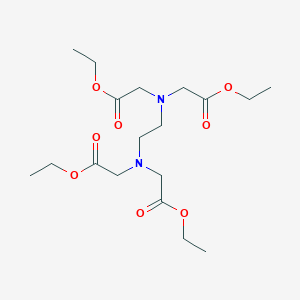

Chemical Structure and Properties

TEEDTA is characterized by its ability to form stable complexes with metal ions, which is crucial for its biological activity. The molecular formula for TEEDTA is , and it features four ethyl ester groups attached to the EDTA backbone. This modification enhances its solubility and bioavailability compared to its parent compound, EDTA.

TEEDTA exerts its biological effects primarily through the following mechanisms:

- Metal Ion Chelation : TEEDTA binds to divalent and trivalent metal ions, which can influence various biochemical pathways. This chelation can inhibit metal-dependent enzymes and alter the availability of essential trace elements in biological systems .

- Antioxidant Activity : Research has indicated that TEEDTA may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells . This activity can be beneficial in preventing cellular damage associated with various diseases.

- Drug Delivery Systems : TEEDTA has been explored as a component in drug delivery systems, particularly for anticancer agents like doxorubicin. Its chelating ability can enhance drug solubility and stability, potentially improving therapeutic efficacy while minimizing side effects .

Biological Applications

TEEDTA's biological applications span several areas:

- Chelation Therapy : It is used in treating heavy metal poisoning by facilitating the excretion of toxic metals from the body . The ability to form stable complexes with metals like lead and mercury makes it effective in clinical settings.

- Cell Culture : In laboratory settings, TEEDTA is employed as a chelating agent to prevent cell clumping during culture processes, allowing for better growth conditions for adherent cell lines .

- Antimicrobial Properties : Some studies have indicated that TEEDTA may possess antimicrobial properties due to its metal-chelating ability, which can inhibit microbial growth by depriving pathogens of essential metal ions .

Case Studies

Several studies highlight the biological activity of TEEDTA:

- Study on Drug Delivery : A study demonstrated that liposomes loaded with doxorubicin using an NH4TEEDTA gradient showed enhanced stability and reduced cardiotoxicity compared to traditional methods. The formulation maintained similar antitumor efficacy while decreasing side effects .

- Antioxidant Activity Assessment : In vitro experiments revealed that TEEDTA could significantly reduce oxidative stress markers in human cell lines exposed to oxidative agents. The results suggest potential applications in protective therapies against oxidative damage .

- Chelation Efficacy in Heavy Metal Removal : Clinical trials have shown that patients treated with TEEDTA exhibited significant reductions in blood lead levels compared to controls, underscoring its effectiveness as a chelating agent in detoxification protocols .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 292.24 g/mol |

| Solubility | Soluble in water |

| pH Stability | Stable at neutral pH |

| Chelation Capacity | High for divalent/trivalent ions |

| Application | Description |

|---|---|

| Chelation Therapy | Treatment for heavy metal poisoning |

| Drug Delivery | Enhances solubility/stability of drugs |

| Cell Culture | Prevents cell clumping |

| Antimicrobial Activity | Inhibits microbial growth |

Propriétés

IUPAC Name |

ethyl 2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O8/c1-5-25-15(21)11-19(12-16(22)26-6-2)9-10-20(13-17(23)27-7-3)14-18(24)28-8-4/h5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKIENGEWNQURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294076 | |

| Record name | Tetraethyl ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3626-00-4 | |

| Record name | Tetraethyl ethylenediaminetetraacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraethyl ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.